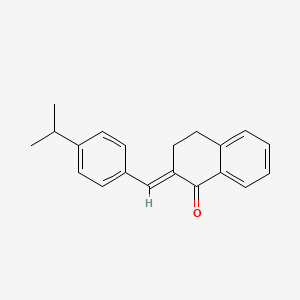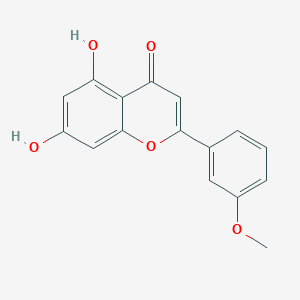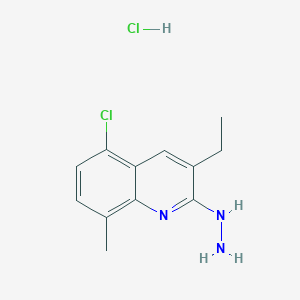![molecular formula C13H10BrNO B11845247 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 71411-96-6](/img/structure/B11845247.png)
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is a chemical compound belonging to the class of benzoindoles. This compound is known for its unique structure and potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and an ethyl group in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes. This reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzoindoles.
Aplicaciones Científicas De Investigación
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied as a potential inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in various diseases, including cancer and inflammatory conditions.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with molecular targets such as BET proteins. By binding to these proteins, the compound can inhibit their activity, leading to changes in gene expression and cellular functions. This inhibition can affect various signaling pathways, including the NF-κB/NLRP3 signaling pathway, which is involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds share structural similarities with Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- and also act as BET inhibitors.
Cyclopent[de]isoquinolin-3(4H)-ones: Initially proposed as similar structures, these compounds were later revised to benz[cd]indol-2(1H)-ones based on spectroscopic analysis.
Uniqueness
The uniqueness of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit BET proteins with high potency makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
71411-96-6 |
|---|---|
Fórmula molecular |
C13H10BrNO |
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
6-bromo-1-ethylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3 |
Clave InChI |
KHABYXGVKDDLGT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)

![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)

![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)




